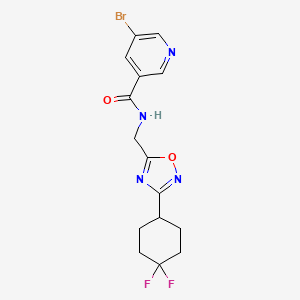![molecular formula C23H16ClFN4OS2 B2526255 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-22-6](/img/structure/B2526255.png)
3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex molecule that appears to be related to a class of compounds known for their antitumor properties and potential pharmaceutical applications. The structure of the compound suggests it contains a benzothiazole moiety, which is a common feature in molecules with biological activity, particularly in cancer research . Additionally, the presence of a 1,2,4-triazole ring is indicative of a potential for diverse biological activities, as triazole derivatives have been studied for their antioxidant properties . The synthesis and characterization of similar compounds have been explored to understand their chemical behavior and potential therapeutic uses .
Synthesis Analysis
The synthesis of related benzothiazole compounds has been achieved through various routes, including the Jacobsen cyclization of precursor thiobenzanilides . Modifications to this process have allowed for the creation of pure samples of target compounds, which is crucial for biological testing and pharmaceutical development. The synthesis of triazole derivatives, as seen in the compound of interest, often involves starting materials such as 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol, which can be further modified to introduce various functional groups and heterocyclic rings .
Molecular Structure Analysis
The molecular structure of benzothiazole and triazole derivatives is often characterized by restricted rotation around certain bonds, which can significantly influence the molecule's biological activity . For instance, the restricted rotation around the methylene bridge in similar compounds has been evidenced by NMR, X-ray, and DFT studies, which is important for understanding the low energy rotational conformers that may be relevant for the compound's interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of various substituents and functional groups. For example, the introduction of a fluorine atom can significantly alter the cytotoxicity of benzothiazole derivatives, as seen in the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles . The reactivity of triazole derivatives can also be modified through reactions with different reagents, leading to the formation of thiosemicarbazides, thiazolidinones, thiazolines, and thiazolo[3,2-b][1,2,4]triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole and triazole derivatives are closely related to their molecular structure. The introduction of halogen atoms, such as chlorine and fluorine, can affect the lipophilicity, electronic distribution, and potential for forming hydrogen bonds, which are all critical factors for the interaction of these compounds with biological systems . The solubility, melting points, and stability of these compounds can also vary depending on the substituents present in the molecule, which is essential for their application in drug development .
Aplicaciones Científicas De Investigación
Anticancer Applications
Benzothiazole derivatives have been synthesized and assessed for their in vitro cytotoxicity against several cancer cell lines, demonstrating potent broad-spectrum anticancer activity. These compounds have been investigated for their ability to induce cytochrome P450 CYP1A1, a crucial event in determining the antitumor specificity of benzothiazoles, with specific derivatives identified as promising for pharmaceutical development due to their potency and lack of exportable metabolites in sensitive cell lines (Hutchinson et al., 2001).
Anticonvulsant Applications
Research into benzothiazole derivatives also extends to evaluating their potential as anticonvulsant agents. Studies have focused on the synthesis of new benztriazoles with mercapto-triazole and other heterocycle substituents, assessing their anticonvulsant activity and neurotoxicity. Among these, specific compounds have shown significant efficacy in standard tests for anticonvulsant activity, highlighting their potential as new therapeutic options for epilepsy (Liu et al., 2016).
Antimicrobial Applications
Additionally, benzothiazole derivatives have been synthesized and tested for their antimicrobial efficacy against a range of pathogens. This research has led to the identification of compounds with promising activity against bacteria and fungi, including phytopathogenic fungi, suggesting their utility as antifungal agrochemicals or therapeutic agents for infectious diseases (Ballari et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4OS2/c24-17-9-6-10-18(25)16(17)14-31-22-27-26-21(29(22)15-7-2-1-3-8-15)13-28-19-11-4-5-12-20(19)32-23(28)30/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZRCSSXQWTZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


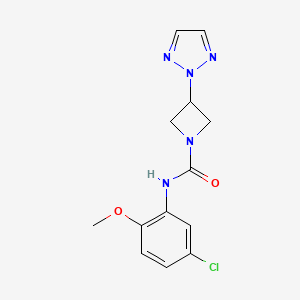
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2526175.png)
![2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2526176.png)
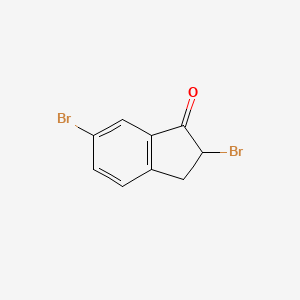
![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2526179.png)

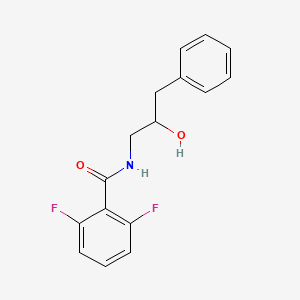
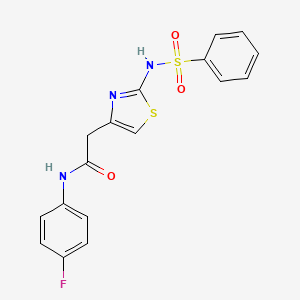
![N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526189.png)
